N-[2-(4-SULFAMOYLPHENYL)ETHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE
Overview
Description
N-[2-(4-SULFAMOYLPHENYL)ETHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various scientific research applications.
Preparation Methods
The synthesis of N-[2-(4-SULFAMOYLPHENYL)ETHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE involves several steps, including the formation of the thiophene ring and the subsequent attachment of the sulfamoylphenyl and carboxamide groups. Common synthetic routes include:
Condensation Reactions: The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to form the thiophene ring.
Industrial Production: Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
N-[2-(4-SULFAMOYLPHENYL)ETHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(4-SULFAMOYLPHENYL)ETHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(4-SULFAMOYLPHENYL)ETHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c20-26(23,24)16-9-7-14(8-10-16)11-12-21-19(22)18-13-15-5-3-1-2-4-6-17(15)25-18/h7-10,13H,1-6,11-12H2,(H,21,22)(H2,20,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYQFTZGMGWERM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C=C(S2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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